Home > Products > Screening Compounds P30976 > Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate - 1251595-97-7

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Catalog Number: EVT-3058969
CAS Number: 1251595-97-7
Molecular Formula: C20H19FN2O3
Molecular Weight: 354.381
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate

  • Compound Description: This compound features a cyclopropyl group at position 1, a methoxy group at position 8, and an amino group at position 7 of the quinolone core. The molecule also includes a monohydrate, indicated by the presence of a water molecule in the crystal structure. [] The paper focuses on the crystal structure analysis of this compound and highlights its hydrogen-bonding interactions within the crystal lattice. []
  • Relevance: This compound shares the core structure of a substituted 4-oxo-1,4-dihydroquinoline-3-carboxylate with ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Both compounds feature an ethyl ester at position 3 and a fluoro substituent at position 6. The primary difference lies in the substituents at positions 1, 4, 7, and 8. [] (https://www.semanticscholar.org/paper/8b4ed26c2f67508f7dbabf77ee317d496bc147a6)

Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

  • Compound Description: This compound exhibits a chloro substituent at position 6 and a phenyl group at position 4 of the quinolone core. [] The paper describes the almost planar conformation of the dihydroquinolin-2-one ring system and the twisted orientation of the carboxylate and phenyl groups relative to this system. []
  • Relevance: Like ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, this compound features a 1,2-dihydroquinoline-3-carboxylate core structure. They share an ethyl ester at position 3 and differ in the substituents at positions 4 and 6. [] (https://www.semanticscholar.org/paper/02e2aadade4f06308d5f3b83eb842fcc888b3a9e)

Ethyl 4-(2-amino-1-cyano-2-oxoethyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylate

  • Compound Description: This compound possesses a propyl group at position 1 and a complex substituent, 2-amino-1-cyano-2-oxoethyl group, at position 4. [] The paper highlights the near-orthogonal orientation of the propyl and ethoxycarbonyl groups relative to the planar dihydroquinoline framework. []
  • Relevance: This compound shares the basic 1,2-dihydroquinoline-3-carboxylate scaffold with ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Both possess an ethyl ester at position 3, while their significant structural differences lie in the substituents at positions 1, 4, and 6. [] (https://www.semanticscholar.org/paper/78a006206b50d08000bb90cf1306c666dd8f2802)

Diaquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]cobalt(II) octahydrate

  • Compound Description: This compound is a cobalt(II) complex featuring two 1-ethyl-6-fluoro-7-(4-methylpiperazin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate ligands (pef). Two water molecules complete the octahedral coordination around the cobalt ion. [] The study focuses on the crystal structure of this complex and the hydrogen-bonding interactions within the crystal packing. []
  • Relevance: This compound, specifically the pef ligand, shares structural similarities with ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Both contain an ethyl group at position 1, a fluoro substituent at position 6, and a carboxylate group at position 3. The major difference arises from the substituent at position 4 and the presence of a 4-methylpiperazin-4-yl group at position 7 in the pef ligand. [] (https://www.semanticscholar.org/paper/67dde4177e2703bade88cbbf57d25d8d63eaaa20)

Aquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]zinc(II) dihydrate

  • Compound Description: This compound is a zinc(II) complex with two 1-ethyl-6-fluoro-7-(4-methylpiperazin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (pef) ligands coordinating to the zinc ion. One water molecule completes the square-pyramidal geometry around the zinc ion. [] The research primarily focuses on the synthesis and structural analysis of this complex, particularly highlighting the hydrogen-bonding interactions in the crystal structure. []
  • Relevance: Similar to the previous cobalt complex, this compound's pef ligand shares structural features with ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Both molecules possess an ethyl group at position 1, a fluoro substituent at position 6, and a carboxylate group at position 3. The primary difference lies in the substituent at position 4 and the presence of a 4-methylpiperazin-4-yl group at position 7 in the pef ligand. [] (https://www.semanticscholar.org/paper/6ed67d70038a43c5ee478d8168d2118953a6c942)

Diaquabis[1‐ethyl‐6‐fluoro‐7‐(4‐methylpiperazin‐4‐ium‐1‐yl)‐4‐oxo‐1,4‐dihydroquinoline‐3‐carboxylato‐κ2O3,O4]manganese(II) benzene‐1,4‐dicarboxylate tetradecahydrate

  • Compound Description: This compound is a complex of manganese(II) with two 1-ethyl-6-fluoro-7-(4-methylpiperazin-4-ium-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Hpef) ligands. Two water molecules complete the octahedral coordination around the manganese ion. A benzene-1,4-dicarboxylate (1,4-bdc) anion balances the charge. [] The study highlights the crystal structure of the complex and the extensive hydrogen-bonding network within the crystal packing. []
  • Relevance: The Hpef ligand in this complex shares several structural similarities with ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Both contain an ethyl group at position 1, a fluoro substituent at position 6, and a carboxylate group at position 3. They differ in the substituent at position 4 and the presence of a positively charged 4-methylpiperazin-4-ium-1-yl group at position 7 in the Hpef ligand. [] (https://www.semanticscholar.org/paper/00da59ae07072558034c63e5a911de532ea2c36a)

Poly[[bis[μ‐1‐ethyl‐6‐fluoro‐4‐oxo‐7‐(piperazin‐1‐yl)‐1,4‐dihydroquinoline‐3‐carboxylato]nickel(II)] dihydrate]

  • Compound Description: This compound is a nickel(II) complex with 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (norf) ligands. The norf ligands bind to the nickel ion through both nitrogen and oxygen atoms, resulting in a distorted octahedral geometry. [] The paper focuses on the two-dimensional square grid structure formed by the complex and the hydrogen-bonding interactions within the crystal. []
  • Relevance: The norf ligand in this complex shares a common scaffold with ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. They both feature an ethyl group at position 1, a fluoro substituent at position 6, and a carboxylate group at position 3. The key differences are the substituents at position 4 and the presence of a piperazin-1-yl group at position 7 in the norf ligand. [] (https://www.semanticscholar.org/paper/12099e6df3d20d3f8baefd00cb42750f76c1dc05)

Diaquabis[1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylato]magnesium(II) hexahydrate

  • Compound Description: This compound is a magnesium(II) complex featuring two 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (norf) ligands. The magnesium ion displays a distorted octahedral geometry with two water molecules completing the coordination sphere. [] The study primarily focuses on the crystal structure of the complex and the hydrogen-bonding interactions contributing to the packing arrangement. []
  • Relevance: This complex, specifically the norf ligand, is structurally similar to ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Both molecules share an ethyl group at position 1, a fluoro substituent at position 6, and a carboxylate group at position 3. The main distinctions arise from the substituent at position 4 and the presence of a piperazin-1-yl group at position 7 in the norf ligand. [] (https://www.semanticscholar.org/paper/2433e6cfcf35e8ec0e46d694d9111a5ef58764d0)

catena-Poly[[[(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylato-κ2 O 3,O 4)copper(II)]-μ-1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylato-κ3 N 7′:O 3,O 4] tetrahydrate]

  • Compound Description: This compound is a copper(II) complex where the copper ion coordinates with 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (norf) ligands. The copper(II) adopts a distorted square-pyramidal geometry with two bidentate norf ligands and a bridging norf ligand. [] The research highlights the formation of one-dimensional chains through bridging norf ligands and the intricate hydrogen-bonding network within the crystal structure. []
  • Relevance: The norf ligand in this complex shares structural features with ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, both containing an ethyl group at position 1, a fluoro substituent at position 6, and a carboxylate group at position 3. The main differences lie in the substituent at position 4 and the presence of a piperazin-1-yl group at position 7 in the norf ligand. [] (https://www.semanticscholar.org/paper/1dac632883dab1f7f84623892e6b5e00e35ac174)

Bis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato-κ2 O 3,O 4]copper(II)

  • Compound Description: This compound is a copper(II) complex with two 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (perfloxacinate) ligands coordinating to the copper ion. The copper(II) displays a slightly distorted square-planar geometry. [] The study focuses on the crystal structure of the complex and the coordination environment around the copper ion. []
  • Relevance: The perfloxacinate ligand in this complex exhibits structural similarities to ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Both molecules possess an ethyl group at position 1, a fluoro substituent at position 6, and a carboxylate group at position 3. The key difference lies in the substituent at position 4 and the presence of a 4-methylpiperazin-1-yl group at position 7 in the perfloxacinate ligand. [] (https://www.semanticscholar.org/paper/bcebe2c6a34cdece4d2b8b73ae0918ecae24de9f)

Bis(2-carboxybenzoato-κO 1)bis[1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-4-ium-1-yl)-1,4-dihydroquinoline-3-carboxylato-κ2 O 3,O 4]manganese(II) dihydrate

  • Compound Description: This compound is a manganese(II) complex featuring two 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-4-ium-1-yl)-1,4-dihydroquinoline-3-carboxylate (ciprofloxacin, cfH) ligands and two 2-carboxybenzoate (1,2-Hbdc) ligands. The manganese ion displays a distorted octahedral geometry. [] The research focuses on the crystal structure of the complex, highlighting the two-dimensional network formed through hydrogen-bonding interactions. []
  • Relevance: The cfH ligand in this complex shares a common 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold with ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Both molecules feature a fluoro substituent at position 6 and a carboxylate group at position 3. They differ in the substituents at positions 1 and 4 and the presence of a piperazin-4-ium-1-yl group at position 7 in the cfH ligand. [] (https://www.semanticscholar.org/paper/6b79042b3433227923ec8e235f6e0055ebc77b8c)

Bis(μ‐4‐carboxybenzene‐1,2‐dicarboxylato)‐1:2κ3O3,O4:O3;1:2κ3O3:O3,O4‐bis[1‐ethyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐7‐(piperazin‐1‐yl)quinoline‐3‐carboxylato‐κ2O,O′]dizinc(II) hexahydrate

  • Compound Description: This complex consists of two zinc(II) ions, each coordinated by five oxygen atoms in a distorted trigonal bipyramidal geometry. Two 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline-carboxylate ligands (norf) and two 4-carboxybenzene-1,2-dicarboxylate ligands contribute to the coordination sphere. [] The study focuses on the crystal structure of the complex, revealing the dimeric arrangement of zinc ions connected by carboxylate oxygen atoms and further linked by hydrogen bonds. []
  • Relevance: The norf ligand present in this complex shares structural similarities with ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Both molecules feature an ethyl group at position 1, a fluoro substituent at position 6, and a carboxylate group at position 3. The key difference lies in the substituent at position 4 and the presence of a piperazin-1-yl group at position 7 in the norf ligand. [] (https://www.semanticscholar.org/paper/367651cdbe83196d1d3b096fc978012c2dd3612b)
Overview

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of this compound features a fluoro substituent at position 6 and a 4-methylbenzyl amino group at position 4, which may influence its pharmacological profile.

Source

The compound has been referenced in various scientific studies and patents, highlighting its potential applications in medicinal chemistry. The molecular formula is C20H19FN2O3C_{20}H_{19}FN_2O_3, with a molecular weight of approximately 354.38 g/mol .

Classification

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can be classified as:

  • Chemical Class: Quinoline derivatives
  • Functional Groups: Carboxylate ester, amine, fluoro group
  • Biological Activity: Potential anticancer and antimicrobial agent
Synthesis Analysis

The synthesis of ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves several key steps:

  1. Formation of the Quinoline Ring: The synthesis often starts with the condensation of substituted anilines with diethyl ethoxymethylenemalonate to form diethyl 2-((phenylamino)methylene)malonate derivatives. This step utilizes the Gould-Jacobs reaction to create the quinoline framework .
  2. Cyclization: The cyclization process leads to the formation of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives through heating in diphenyl ether .
  3. Amide Bond Formation: The final step typically involves coupling the quinoline derivative with a suitable amine, such as 4-methylbenzylamine, using coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to form the target compound .
Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C20H19FN2O3C_{20}H_{19}FN_2O_3
  • Molecular Weight: 354.38 g/mol
  • CAS Number: 1251595-97-7 .
Chemical Reactions Analysis

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  2. Nucleophilic Substitution: The fluoro substituent may undergo nucleophilic substitution reactions, potentially leading to new derivatives.
  3. Amide Bond Hydrolysis: The amide bond can also be hydrolyzed under certain conditions, affecting the biological activity of the compound.
Mechanism of Action

The mechanism of action for ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is primarily linked to its potential role as an anticancer agent. It may exert its effects through:

  1. Inhibition of Enzymes: Compounds in this class often inhibit specific enzymes involved in cancer cell proliferation.
  2. Induction of Apoptosis: They may promote programmed cell death in malignant cells by activating apoptotic pathways.
  3. Targeting Pathways: This compound may interact with signaling pathways such as vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Relevant Data

Experimental data on melting point, boiling point, and spectral characteristics (e.g., NMR, IR spectra) are essential for characterizing this compound but are not provided in detail in the available literature.

Applications

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anticancer drugs due to its biological activity.
  2. Research Studies: Used in studies focusing on quinoline derivatives' mechanisms and their effects on cancer cells.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules within medicinal chemistry.

This compound represents a significant area of interest for researchers exploring novel therapeutic agents targeting cancer and other diseases associated with cellular proliferation.

Properties

CAS Number

1251595-97-7

Product Name

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

IUPAC Name

ethyl 6-fluoro-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

Molecular Formula

C20H19FN2O3

Molecular Weight

354.381

InChI

InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-6-4-12(2)5-7-13)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

XKWDINMBABJKKW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.